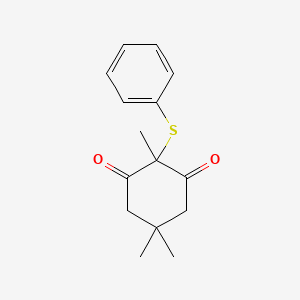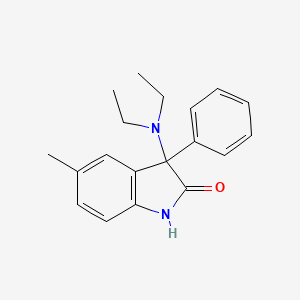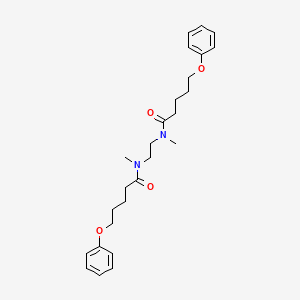
N,N'-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two N-methyl-5-phenoxypentanamide groups connected by an ethane-1,2-diyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) typically involves the reaction of ethane-1,2-diamine with N-methyl-5-phenoxypentanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methyl-5-phenoxypentanamide) is unique due to the presence of the phenoxy and N-methyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
61797-44-2 |
|---|---|
Molecular Formula |
C26H36N2O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(5-phenoxypentanoyl)amino]ethyl]-5-phenoxypentanamide |
InChI |
InChI=1S/C26H36N2O4/c1-27(25(29)17-9-11-21-31-23-13-5-3-6-14-23)19-20-28(2)26(30)18-10-12-22-32-24-15-7-4-8-16-24/h3-8,13-16H,9-12,17-22H2,1-2H3 |
InChI Key |
WBXMUAJDVXTRFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCCOC1=CC=CC=C1)C(=O)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


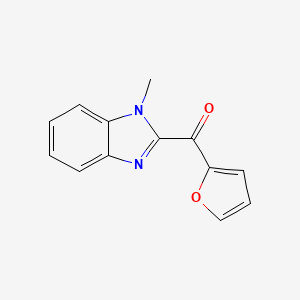
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
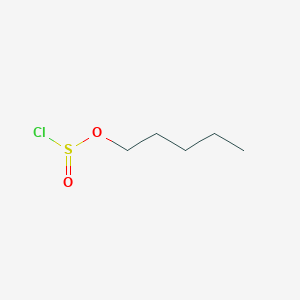
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide]](/img/structure/B14544829.png)
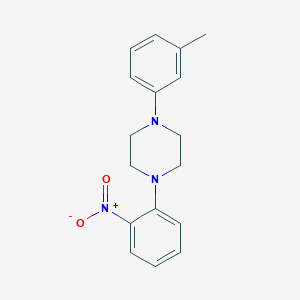
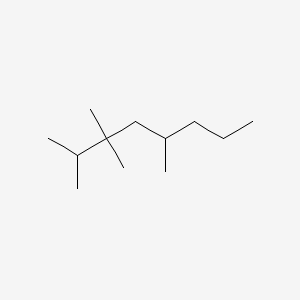
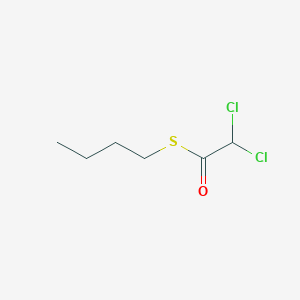
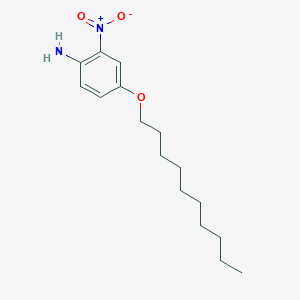
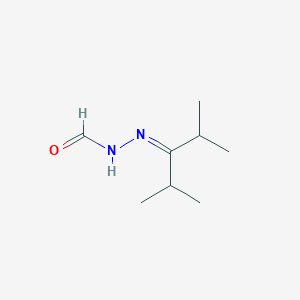
![[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14544860.png)
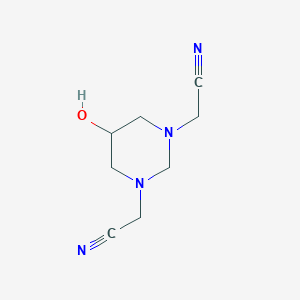
![2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile](/img/structure/B14544871.png)
